Cas no 944898-94-6 (4-Fluorobenzo[D]oxazole-2-carbaldehyde)

4-Fluorobenzo[D]oxazole-2-carbaldehyde is a fluorinated heterocyclic aldehyde with applications in pharmaceutical and agrochemical research. Its benzooxazole core, combined with the 2-carbaldehyde functional group, makes it a versatile intermediate for synthesizing biologically active compounds. The fluorine substituent enhances electron-withdrawing properties, influencing reactivity and binding affinity in target molecules. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its structural features enable selective modifications, facilitating the exploration of structure-activity relationships in drug discovery. Suitable for controlled reactions, it is often employed in cross-coupling and condensation processes.
4-Fluorobenzo[D]oxazole-2-carbaldehyde structure
944898-94-6 structure
Product Name:4-Fluorobenzo[D]oxazole-2-carbaldehyde
CAS No:944898-94-6
MF:C8H4FNO2
MW:165.121265411377
CID:2818010
PubChem ID:55212045
Update Time:2025-10-29

4-Fluorobenzo[D]oxazole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-BENZOXAZOLECARBOXALDEHYDE, 4-FLUORO-
    • 4-FLUOROBENZO[D]OXAZOLE-2-CARBALDEHYDE
    • AB49166
    • 4-Fluorobenzo[d]oxazole-2-carboxaldehyde
    • 4-FLUORO-1,3-BENZOXAZOLE-2-CARBALDEHYDE
    • 4-Fluorobenzo[D]oxazole-2-carbaldehyde
    • Inchi: 1S/C8H4FNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H
    • InChI Key: AFARTHSPGNTNSS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1N=C(C=O)O2

Computed Properties

  • Exact Mass: 165.02260653g/mol
  • Monoisotopic Mass: 165.02260653g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.1

4-Fluorobenzo[D]oxazole-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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